molecular formula C22H24N2O8S2 B15195580 2-((2-((Methylsulfonyl)oxy)ethyl)-4-(((2-oxo-2H-chromen-6-yl)imino)methyl)anilino)ethyl methanesulfonate CAS No. 14415-46-4

2-((2-((Methylsulfonyl)oxy)ethyl)-4-(((2-oxo-2H-chromen-6-yl)imino)methyl)anilino)ethyl methanesulfonate

Cat. No.: B15195580
CAS No.: 14415-46-4
M. Wt: 508.6 g/mol
InChI Key: IQUYRTCVGLAKOT-UHFFFAOYSA-N
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Description

2-((2-((Methylsulfonyl)oxy)ethyl)-4-(((2-oxo-2H-chromen-6-yl)imino)methyl)anilino)ethyl methanesulfonate is a complex organic compound that belongs to the class of sulfonate esters This compound is characterized by the presence of a chromen-2-one moiety, an imine group, and multiple methanesulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-((Methylsulfonyl)oxy)ethyl)-4-(((2-oxo-2H-chromen-6-yl)imino)methyl)anilino)ethyl methanesulfonate typically involves multiple steps:

    Formation of the Chromen-2-one Moiety: This can be achieved through the condensation of salicylaldehyde with acetic anhydride under acidic conditions.

    Introduction of the Imine Group: The chromen-2-one derivative is then reacted with aniline derivatives to form the imine group.

    Attachment of the Methylsulfonyl Groups: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imine group, leading to the formation of oxime derivatives.

    Reduction: Reduction of the imine group can yield amine derivatives.

    Substitution: The methanesulfonate groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxime Derivatives: Formed from oxidation reactions.

    Amine Derivatives: Formed from reduction reactions.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-((2-((Methylsulfonyl)oxy)ethyl)-4-(((2-oxo-2H-chromen-6-yl)imino)methyl)anilino)ethyl methanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the development of novel materials with specific properties, such as optoelectronic materials.

Mechanism of Action

The mechanism of action of 2-((2-((Methylsulfonyl)oxy)ethyl)-4-(((2-oxo-2H-chromen-6-yl)imino)methyl)anilino)ethyl methanesulfonate involves its interaction with specific molecular targets. The chromen-2-one moiety can interact with enzymes and receptors, modulating their activity. The imine group can form reversible covalent bonds with nucleophilic sites in proteins, affecting their function. The methanesulfonate groups can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-((Methylsulfonyl)oxy)ethyl)-4-(((2-oxo-2H-chromen-6-yl)imino)methyl)anilino)ethyl benzenesulfonate
  • 2-((2-((Methylsulfonyl)oxy)ethyl)-4-(((2-oxo-2H-chromen-6-yl)imino)methyl)anilino)ethyl toluenesulfonate

Uniqueness

Compared to similar compounds, 2-((2-((Methylsulfonyl)oxy)ethyl)-4-(((2-oxo-2H-chromen-6-yl)imino)methyl)anilino)ethyl methanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of multiple methanesulfonate groups enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

14415-46-4

Molecular Formula

C22H24N2O8S2

Molecular Weight

508.6 g/mol

IUPAC Name

2-[N-(2-methylsulfonyloxyethyl)-4-[(2-oxochromen-6-yl)iminomethyl]anilino]ethyl methanesulfonate

InChI

InChI=1S/C22H24N2O8S2/c1-33(26,27)30-13-11-24(12-14-31-34(2,28)29)20-7-3-17(4-8-20)16-23-19-6-9-21-18(15-19)5-10-22(25)32-21/h3-10,15-16H,11-14H2,1-2H3

InChI Key

IQUYRTCVGLAKOT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCN(CCOS(=O)(=O)C)C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)OC(=O)C=C3

Origin of Product

United States

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